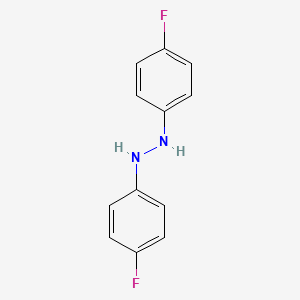

1,2-Bis(4-fluorophenyl)hydrazine

Vue d'ensemble

Description

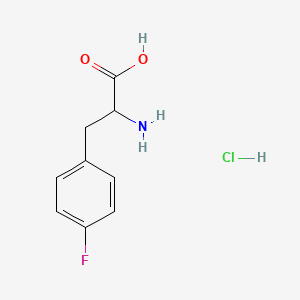

1,2-Bis(4-fluorophenyl)hydrazine is a derivative of hydrazine, a class of chemical compounds with two nitrogen atoms linked via a covalent bond . It carries two 4-fluorophenyl substituents . It is considered as a versatile reactant used in various syntheses .

Synthesis Analysis

A series of 1-[2,4-bis(bis(4-fluorophenyl)methyl)naphthylimino]-2-aryliminoacenaphthylene derivatives was prepared and used to react with (DME)NiBr2 to form the title complexes . The organic compounds were characterized by 1H/13C NMR measurements, FT-IR spectra, and elemental analysis .

Molecular Structure Analysis

The molecular formula of 1,2-Bis(4-fluorophenyl)hydrazine is C6H7FN2 . Its average mass is 126.132 Da and its monoisotopic mass is 126.059326 Da .

Chemical Reactions Analysis

1,2-Bis(4-fluorophenyl)hydrazine is a versatile reactant used in various syntheses such as domino synthesis of indoles by zinc-promoted hydrohydrazination of terminal alkynes .

Applications De Recherche Scientifique

Metal Ion Detection

1,2-Bis(4-fluorophenyl)hydrazine derivatives have been explored in the development of fluorescent chemosensors. For instance, a hydrazine derived Bis(2-hydroxybenzylidene)-[1,1'-biphenyl]-2,2'-dicarbohydrazide has shown promising results as a fluorescent chemosensor for detecting metal ions like Al³⁺ and Zn²⁺. This sensor works through a color change visible to the naked eye, a characteristic highly desirable for practical applications in metal ion detection (Hoque et al., 2022).

Bioanalysis and Chemosensing

Derivatives of 1,2-Bis(4-fluorophenyl)hydrazine, such as BOPHY (Bis(difluoroboron)-1,2-bis[(1H-pyrrol-2-yl)methylene]hydrazine), have garnered attention for their applications in bioanalysis. A notable application is the fluorescent turn-on detection of Cu²⁺ ions, demonstrating their potential in cellular imaging and selective metal ion sensing (Li et al., 2016). Additionally, BOPHY fluorophores have been extensively used in various research areas like bioimaging and chemosensing due to their high quantum yields, fine-tuned absorption, and emission spectra, and good photostability and biocompatibility (Bismillah & Aprahamian, 2021).

Photophysical Properties

The photophysical properties of 1,2-Bis(4-fluorophenyl)hydrazine derivatives have been explored, especially in the context of fluorescent probes and sensors. For instance, a study on the bis(BF2) core complex containing a 1,8-naphthyridine derivative exhibited significant two-photon absorption and excited fluorescence properties, highlighting the potential of these compounds in advanced photonic applications (Li et al., 2010).

Mécanisme D'action

While the specific mechanism of action for 1,2-Bis(4-fluorophenyl)hydrazine is not mentioned in the search results, it’s worth noting that flunarizine, a drug that contains a bis(4-fluorophenyl)methyl group, is a selective calcium antagonist with moderate other actions including antihistamine, serotonin receptor blocking, and dopamine D2 blocking activity .

Safety and Hazards

Propriétés

IUPAC Name |

1,2-bis(4-fluorophenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBXPPKLBSSJJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NNC2=CC=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302657 | |

| Record name | 1,2-Bis(4-fluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

332-06-9 | |

| Record name | 1,2-Bis(4-fluorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(4-fluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

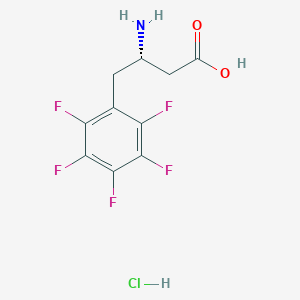

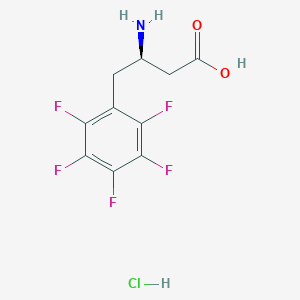

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3260582.png)

![2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B3260613.png)

![2-Bromo-4h-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3260614.png)